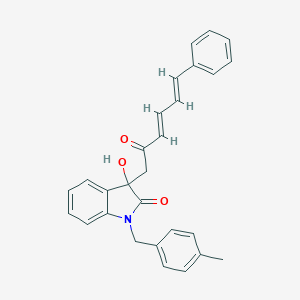
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide, also known as SN-38, is a potent topoisomerase I inhibitor that has been extensively studied for its potential use in cancer treatment. It is a derivative of irinotecan, a chemotherapy drug used to treat a variety of cancers including colon, lung, and ovarian cancer. SN-38 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
The mechanism of action of N-(4-sulfamoylphenyl)naphthalene-2-carboxamide involves the inhibition of topoisomerase I, an enzyme that is involved in the unwinding and rewinding of DNA during replication and transcription. N-(4-sulfamoylphenyl)naphthalene-2-carboxamide binds to the active site of topoisomerase I, preventing it from cleaving the DNA strand and causing the formation of a stable complex between the enzyme and DNA. This complex prevents DNA replication and transcription, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, N-(4-sulfamoylphenyl)naphthalene-2-carboxamide has been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide has a number of advantages and limitations for lab experiments. One advantage is its potency and specificity for topoisomerase I, which makes it an effective tool for studying the enzyme's role in DNA replication and transcription. Additionally, N-(4-sulfamoylphenyl)naphthalene-2-carboxamide has been extensively studied and its mechanism of action is well-understood, which makes it a useful reference compound for comparison with other drugs. However, N-(4-sulfamoylphenyl)naphthalene-2-carboxamide is highly toxic and requires specialized handling and disposal procedures. Additionally, its synthesis is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are a number of future directions for research on N-(4-sulfamoylphenyl)naphthalene-2-carboxamide. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Another area of interest is the identification of biomarkers that can predict response to N-(4-sulfamoylphenyl)naphthalene-2-carboxamide treatment, which could help to personalize cancer treatment and improve outcomes. Additionally, there is interest in developing combination therapies that include N-(4-sulfamoylphenyl)naphthalene-2-carboxamide and other drugs to enhance its anti-cancer activity. Finally, there is interest in exploring the potential use of N-(4-sulfamoylphenyl)naphthalene-2-carboxamide in other diseases, such as autoimmune disorders and inflammatory conditions.
Métodos De Síntesis
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide is synthesized from irinotecan, which is converted to N-(4-sulfamoylphenyl)naphthalene-2-carboxamide via a series of chemical reactions. The synthesis method involves the hydrolysis of irinotecan to release N-(4-sulfamoylphenyl)naphthalene-2-carboxamide, followed by purification and isolation of the compound. The process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including those resistant to other chemotherapy drugs. N-(4-sulfamoylphenyl)naphthalene-2-carboxamide works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N-(4-sulfamoylphenyl)naphthalene-2-carboxamide prevents cancer cells from dividing and growing, ultimately leading to their death.
Propiedades
Nombre del producto |
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide |
|---|---|
Fórmula molecular |
C17H14N2O3S |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H14N2O3S/c18-23(21,22)16-9-7-15(8-10-16)19-17(20)14-6-5-12-3-1-2-4-13(12)11-14/h1-11H,(H,19,20)(H2,18,21,22) |
Clave InChI |
PLRVHPXMBBGSAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252946.png)
![5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252947.png)

![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)


![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)
![5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252980.png)
![3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252982.png)
![5-chloro-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252984.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252985.png)
![1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252986.png)
![1-Allyl-3-[2-(4-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B252987.png)
![1-Allyl-3-[2-(3-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B252988.png)